molecular formula C16H16N2O2 B1678555 Paspalic acid CAS No. 5516-88-1

Paspalic acid

Cat. No.: B1678555
CAS No.: 5516-88-1
M. Wt: 268.31 g/mol
InChI Key: RJNCJTROKRDRBW-TZMCWYRMSA-N
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Description

Paspalic acid is a naturally occurring ergot alkaloid, which is a type of indole derivative produced by various fungi, particularly those belonging to the Clavicipitaceae family. These fungi often parasitize the seed heads of grasses and cereals, leading to the formation of sclerotia, which are dark, crescent-shaped fungal bodies. This compound is structurally related to lysergic acid and is an important intermediate in the biosynthesis of other ergot alkaloids .

Scientific Research Applications

Future Directions

Recent research has focused on increasing the production of lysergic acid, a derivative of Paspalic acid, for the industrial production of ergot alkaloids . Engineered variants of the enzyme Clavine oxidase (CloA), which catalyzes the formation of lysergic acid from this compound, have been shown to produce lysergic acid at levels exceeding that of wildtype CloA orthologs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paspalic acid can be synthesized through the biosynthetic pathway of ergot alkaloids. The process involves the conversion of agroclavine to elymoclavine, followed by further oxidation to this compound. This conversion is typically catalyzed by cytochrome P450 monooxygenase enzymes .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific strains of fungi, such as Claviceps purpurea. The fermentation process is carefully controlled to optimize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Paspalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of paspalic acid involves its conversion to lysergic acid, which then interacts with various molecular targets in the body. Lysergic acid and its derivatives can bind to serotonin receptors in the brain, leading to various pharmacological effects. The pathways involved include the serotonin receptor signaling pathway, which plays a crucial role in mood regulation and perception .

Properties

IUPAC Name

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNCJTROKRDRBW-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203672
Record name Paspalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5516-88-1
Record name Paspalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5516-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paspalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005516881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paspalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PASPALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P81DUK4Q2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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